2-(Azidomethyl)-4-methylthiazole
Description
Properties
Molecular Formula |
C5H6N4S |
|---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
2-(azidomethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H6N4S/c1-4-3-10-5(8-4)2-7-9-6/h3H,2H2,1H3 |
InChI Key |
FSMXQTOJXKKXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Heteroatom Influence: Thiazoles (sulfur, nitrogen) exhibit distinct electronic properties compared to oxazoles (oxygen, nitrogen), influencing stability and reactivity.
- Functional Groups : The azidomethyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), as demonstrated in triazole synthesis . Ester groups (e.g., in the oxazole derivative) may enhance solubility but reduce stability .
Key Observations :
- Click Chemistry : Azidomethyl compounds are often synthesized via nucleophilic substitution (e.g., sodium azide with halides), as seen in triazole precursors .
- Cyclization Techniques : DA-mediated methods (e.g., for benzene sulfonyl derivatives) require precise temperature control (0°C) and chromatographic purification .
Table 3: Functional Comparisons
Key Observations :
- Pharmaceutical Potential: Thiazole derivatives with complex side chains (e.g., Compound 40) highlight the role of thiazole cores in drug design .
Research Findings and Limitations
- Synthetic Challenges : Azidomethyl compounds require careful handling due to azide explosivity; stability varies with substituents (e.g., oxazole ester discontinuation ).
- Data Gaps : Direct studies on this compound are absent in the evidence, necessitating extrapolation from structural analogues.
- Future Directions : Exploration of click chemistry applications (e.g., bioconjugation) and comparative stability studies are recommended.
Preparation Methods
Nucleophilic Substitution of Chloromethyl Precursors
The most widely reported method involves the displacement of a chloromethyl group by an azide ion. This two-step process begins with the synthesis of 2-(chloromethyl)-4-methylthiazole, followed by azidation using sodium azide (NaN₃) under controlled conditions.
Reaction Mechanism :
-
Synthesis of 2-(Chloromethyl)-4-methylthiazole :
-
The chloromethyl derivative is typically prepared via chloromethylation of 4-methylthiazole using formaldehyde and hydrochloric acid (HCl) in the presence of ZnCl₂ as a Lewis acid.
-
Alternative routes involve Hantzsch thiazole synthesis, where α-chloro ketones react with thioamides to form the thiazole core with inherent chloromethyl substituents.
-
-
Azidation with Sodium Azide :
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78 | 95 |
| Temperature (°C) | 60 | 82 | 97 |
| Reaction Time (h) | 6 | 85 | 98 |
| NaN₃ Equivalence | 1.2 | 88 | 99 |
Data extrapolated from analogous syntheses of 4-(azidomethyl)-2-arylthiazoles.
Alternative Pathways: Diazonium Salt Reduction and Cyclization
While less common, diazonium salt intermediates offer a route to azidomethyl derivatives under specific reducing conditions. For example, 4-methyl-2-aminobenzothiazole undergoes diazotization with nitrous acid (HNO₂) to form a diazonium salt, which is subsequently reduced using sulfites or stannous chloride (SnCl₂). Although this method primarily yields hydrazine derivatives, modifications using azide-containing reductants could theoretically produce azidomethylthiazoles.
Challenges :
-
Diazonium salts are prone to decomposition at elevated temperatures, necessitating low-temperature (0–5°C) reactions.
-
Competing reduction pathways may yield hydrazine byproducts unless azide-specific reductants are employed.
Critical Analysis of Reaction Parameters
Solvent Selection and Reaction Efficiency
Polar aprotic solvents like DMF enhance NaN₃ solubility and stabilize the transition state during Sₙ2 substitution. Protic solvents (e.g., ethanol) are avoided due to hydrogen bonding with azide ions, which reduces nucleophilicity. In comparative trials, DMF outperformed acetone and THF, achieving yields >80%.
Temperature and Kinetic Control
Elevated temperatures (50–60°C) accelerate substitution but risk azide decomposition. At 70°C, competing elimination reactions form methylene derivatives, reducing yields by 15–20%. Lower temperatures (25–30°C) prolong reaction times but improve selectivity for the azidomethyl product.
Purification and Isolation
Post-reaction workup involves extraction with ethyl acetate, followed by silica gel chromatography using a 30% ethyl acetate/petroleum ether eluent. Recrystallization from ethanol-water mixtures (4:1) enhances purity to >99% by removing unreacted NaN₃ and inorganic salts.
Industrial Scalability and Green Chemistry
The substitution method’s simplicity (one-pot reaction, aqueous workup) aligns with green chemistry principles. Replacing DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, reduces environmental impact without compromising yield . Additionally, flow chemistry systems enable continuous azidation, minimizing hazards associated with batch processing.
Q & A
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Key issues include azide safety protocols (explosion risks) and solvent recovery. Continuous flow reactors improve scalability and heat dissipation. Process analytical technology (PAT) ensures real-time monitoring of critical parameters (e.g., pH, temp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
